4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide
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Overview
Description
4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide typically involves multiple steps. One common method involves the reaction of 4-chloro-3,5-dimethylphenol with 2-bromo-N-(2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)acetamide in the presence of a base such as potassium carbonate. The resulting compound is then purified using column chromatography or recrystallization .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonamide groups.
Cyclization: The triazolo and thiadiazole rings can participate in cyclization reactions under acidic or basic conditions.
Scientific Research Applications
4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide has been studied for its potential therapeutic applications. It has shown promising results in:
Anti-inflammatory: It inhibits the activity of certain enzymes involved in the inflammatory response.
Anticancer: It has demonstrated cytotoxic activities against various cancer cell lines, including breast cancer cells.
Antimicrobial: It exhibits antimicrobial properties against a range of bacterial and fungal pathogens.
Mechanism of Action
The exact mechanism of action of this compound is not fully understood. it is believed to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer. It may also disrupt membrane integrity in microbial cells, leading to their death .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazine derivatives, such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
These compounds share similar core structures but differ in their substituents, leading to variations in their pharmacological activities. The unique combination of the triazolo and thiadiazole rings in 4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide contributes to its distinct biological properties .
Properties
Molecular Formula |
C17H14ClN5O2S2 |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
4-chloro-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzenesulfonamide |
InChI |
InChI=1S/C17H14ClN5O2S2/c1-11-20-21-17-23(11)22-16(26-17)13-4-2-12(3-5-13)10-19-27(24,25)15-8-6-14(18)7-9-15/h2-9,19H,10H2,1H3 |
InChI Key |
SJIHXPLDVFJEOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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